molecular formula C13H14N2O4S B6664308 5-[2-(4-Methyl-1,3-thiazol-2-yl)propan-2-ylcarbamoyl]furan-2-carboxylic acid

5-[2-(4-Methyl-1,3-thiazol-2-yl)propan-2-ylcarbamoyl]furan-2-carboxylic acid

Cat. No.: B6664308
M. Wt: 294.33 g/mol
InChI Key: YYPOQVNMGIJPCM-UHFFFAOYSA-N
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Description

5-[2-(4-Methyl-1,3-thiazol-2-yl)propan-2-ylcarbamoyl]furan-2-carboxylic acid is a complex organic compound featuring a thiazole ring, a furan ring, and a carboxylic acid group. The thiazole ring, known for its aromaticity and reactivity, is a common motif in many biologically active molecules . This compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 5-[2-(4-Methyl-1,3-thiazol-2-yl)propan-2-ylcarbamoyl]furan-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of thioformamide with bromoacetopropanol, followed by cyclization to form the thiazole ring . The furan ring is then introduced through a series of nucleophilic substitution reactions. Industrial production methods often employ similar synthetic routes but are optimized for higher yields and purity through the use of advanced catalysts and reaction conditions .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

5-[2-(4-Methyl-1,3-thiazol-2-yl)propan-2-ylcarbamoyl]furan-2-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The thiazole ring’s aromaticity allows it to participate in π-π interactions, which can influence its binding affinity and specificity .

Properties

IUPAC Name

5-[2-(4-methyl-1,3-thiazol-2-yl)propan-2-ylcarbamoyl]furan-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4S/c1-7-6-20-12(14-7)13(2,3)15-10(16)8-4-5-9(19-8)11(17)18/h4-6H,1-3H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYPOQVNMGIJPCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C(C)(C)NC(=O)C2=CC=C(O2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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